![molecular formula C10H11Cl2NO B1607350 3-Chloro-n-(3-chloro-2-methylphenyl)propanamide CAS No. 39494-09-2](/img/structure/B1607350.png)
3-Chloro-n-(3-chloro-2-methylphenyl)propanamide
Overview
Description
3-Chloro-n-(3-chloro-2-methylphenyl)propanamide is a chemical compound with the molecular formula C10H11Cl2NO. It has a molecular weight of 232.11 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Chloro-n-(3-chloro-2-methylphenyl)propanamide is 1S/C10H11Cl2NO/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11/h2-4H,5-6H2,1H3,(H,13,14) . This indicates that the molecule consists of a propanamide group attached to a 3-chloro-2-methylphenyl group .Physical And Chemical Properties Analysis
3-Chloro-n-(3-chloro-2-methylphenyl)propanamide is a solid at room temperature . It has a molecular weight of 232.11 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the literature I retrieved .Scientific Research Applications
Pharmaceutical Research
3-Chloro-n-(3-chloro-2-methylphenyl)propanamide: may be explored as a precursor or an intermediate in the synthesis of pharmaceutical drugs. Compounds with similar structures are often used in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), such as Tolfenamic Acid . The chloro and propanamide groups could be key functional groups that interact with biological targets.
Mechanism of Action
Safety and Hazards
The safety data sheet (SDS) for 3-Chloro-n-(3-chloro-2-methylphenyl)propanamide indicates that it may be harmful if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-chloro-N-(3-chloro-2-methylphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11/h2-4H,5-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRHSZJKNGKNEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284450 | |
Record name | 3-chloro-n-(3-chloro-2-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-n-(3-chloro-2-methylphenyl)propanamide | |
CAS RN |
39494-09-2 | |
Record name | NSC37259 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-n-(3-chloro-2-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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